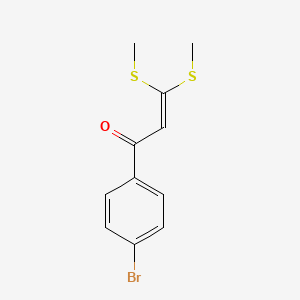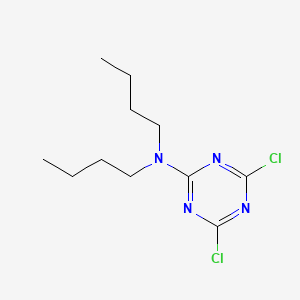![molecular formula C12H16N2O2 B13425186 [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol CAS No. 349096-78-2](/img/structure/B13425186.png)
[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring bonded to a pyridine ring through a carbonyl group, with a methanol group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Introduction of the Carbonyl Group: The carbonyl group is introduced via an acylation reaction, where an acyl chloride or anhydride reacts with the piperidine ring.
Addition of the Methanol Group: The final step involves the reduction of the carbonyl group to form the methanol group, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form a carbonyl group, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to the methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Addition: The compound can participate in addition reactions, where nucleophiles add to the carbonyl group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.
Addition: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of a carbonyl group.
Reduction: Formation of a methanol group.
Substitution: Formation of substituted pyridine derivatives.
Addition: Formation of addition products with nucleophiles.
科学研究应用
Chemistry:
Organic Synthesis: [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Drug Development: The compound is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders and infectious diseases.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Piperidine Derivatives: Compounds such as piperidine, piperidine-4-carboxylic acid, and piperidine-3-carboxylic acid share structural similarities with [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol.
Pyridine Derivatives: Compounds such as pyridine, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid also share structural similarities.
Uniqueness:
Structural Features: The combination of a piperidine ring, pyridine ring, and methanol group in this compound provides unique chemical properties and reactivity.
Biological Activity: The compound’s specific interactions with molecular targets and its potential therapeutic effects distinguish it from other similar compounds.
属性
CAS 编号 |
349096-78-2 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
[3-(hydroxymethyl)piperidin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H16N2O2/c15-9-10-3-2-6-14(8-10)12(16)11-4-1-5-13-7-11/h1,4-5,7,10,15H,2-3,6,8-9H2 |
InChI 键 |
MLDRNEPKKOTCLX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)
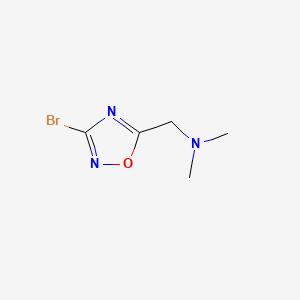
![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)
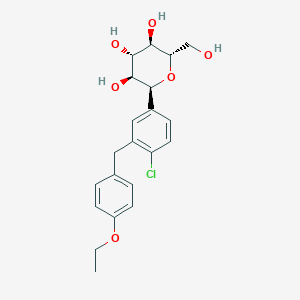
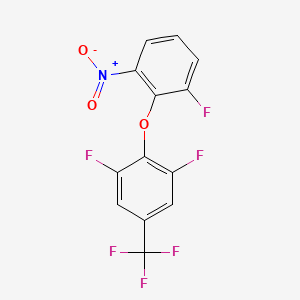


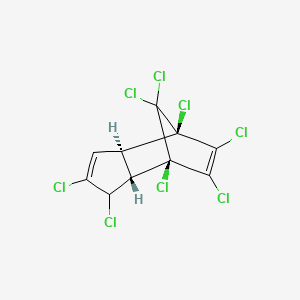
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
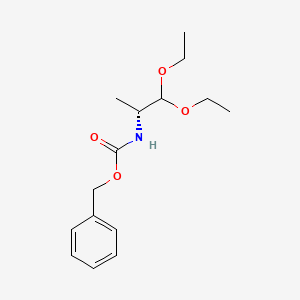
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)

